2-(1,3-Benzothiazol-6-yl)ethanol

Positional isomerism Physicochemical profiling Synthetic intermediate selection

2-(1,3-Benzothiazol-6-yl)ethanol (CAS 136081-26-0, molecular formula C9H9NOS, molecular weight 179.24 g/mol) is a benzothiazole derivative bearing a primary alcohol at the 6-position via an ethylene (–CH2CH2OH) linker. The benzothiazole scaffold is a privileged heterocyclic core recognized for its presence in numerous bioactive molecules and functional materials.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
Cat. No. B13867097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzothiazol-6-yl)ethanol
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCO)SC=N2
InChIInChI=1S/C9H9NOS/c11-4-3-7-1-2-8-9(5-7)12-6-10-8/h1-2,5-6,11H,3-4H2
InChIKeyGAHMPRDVOAOVSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzothiazol-6-yl)ethanol CAS 136081-26-0: Procurement-Grade Characterization and Comparator Context for Scientific Sourcing


2-(1,3-Benzothiazol-6-yl)ethanol (CAS 136081-26-0, molecular formula C9H9NOS, molecular weight 179.24 g/mol) is a benzothiazole derivative bearing a primary alcohol at the 6-position via an ethylene (–CH2CH2OH) linker . The benzothiazole scaffold is a privileged heterocyclic core recognized for its presence in numerous bioactive molecules and functional materials [1]. This compound is primarily utilized as a synthetic building block and chemical intermediate in medicinal chemistry and life science research. Its defining structural features—the 6-position substitution pattern, the unsubstituted 2-position of the thiazole ring, and the terminal primary alcohol—confer a specific physicochemical profile and synthetic reactivity that differentiates it from closely related positional isomers and functional group analogs .

Why 2-(1,3-Benzothiazol-6-yl)ethanol Cannot Be Casually Replaced by In-Class Benzothiazole Analogs in Research Procurement


Benzothiazole derivatives with seemingly minor structural variations—positional isomerism (2-yl vs 5-yl vs 6-yl), oxidation state of the side chain (alcohol vs carboxylic acid vs amine), and primary vs secondary alcohol—display substantially divergent physicochemical properties, synthetic reactivity, and biological target engagement profiles [1]. The 6-position ethylene-linked primary alcohol of 2-(1,3-benzothiazol-6-yl)ethanol provides a unique combination of hydrogen-bond donor/acceptor capability, metabolic susceptibility, and a free 2-position for further derivatization. Class-level evidence from dual-targeting antibacterial benzothiazole programs demonstrates that replacing a carboxylic acid side chain with an alcohol moiety markedly improves drug-like properties, including lower plasma protein binding and enhanced in vivo efficacy [2]. Furthermore, the specific 6-substitution pattern has been validated in potent kinase inhibitor pharmacophores (ALK5 IC50 = 8.2 nM), confirming that the 6-position is a productive vector for target engagement [3]. Substituting with the 2-yl positional isomer, the carboxylic acid analog, or the ethanamine analog would alter hydrogen-bonding networks, synthetic handle availability, and predicted biological activity space. Generic substitution without experimental verification risks compromising synthetic route compatibility and biological assay reproducibility.

Quantitative Differentiation Evidence for 2-(1,3-Benzothiazol-6-yl)ethanol: Comparator-Anchored Data for Informed Procurement


Positional Isomerism: 6-yl vs 2-yl Ethanol Substitution Drives Physicochemical Divergence and Distinct Reactivity

2-(1,3-Benzothiazol-6-yl)ethanol (CAS 136081-26-0) differs from its positional isomer 2-(1,3-benzothiazol-2-yl)ethanol (CAS 46055-91-8) in the attachment point of the ethanol group on the benzothiazole core. The 2-yl isomer is a crystalline solid with a reported melting point range of 45–47 °C, whereas the 6-yl isomer is typically supplied as a liquid or low-melting solid under standard conditions . The 2-yl isomer places the ethanol group directly on the electrophilic thiazole C2 carbon, which participates in ring-opening and nucleophilic substitution chemistry; the 6-yl isomer positions the ethanol group on the benzene ring, preserving the reactive C2 site for downstream synthetic elaboration . This positional difference directly impacts synthetic route design: the 6-yl isomer retains an unsubstituted 2-position available for further functionalization (e.g., amination, arylation, alkylation), whereas the 2-yl isomer has this position occupied [1].

Positional isomerism Physicochemical profiling Synthetic intermediate selection

Alcohol vs Carboxylic Acid Side Chain: Class-Level Drug-Likeness Advantage Supported by In Vivo Efficacy Data

In a systematic medicinal chemistry program, Palmer et al. (2014) demonstrated that replacing carboxylic acid moieties with hydrophilic alcohol groups on the benzothiazole scaffold yielded compounds with markedly improved drug-like properties [1]. Early lead benzothiazoles containing carboxylic acid functionalities showed efficacy in an in vivo model of bacterial infection but suffered from inferior drug-like properties, necessitating structural modification. Eliminating the acid group in favor of alcohol moieties provided potent, broad-spectrum Gram-positive antibacterial activity, lower plasma protein binding, and markedly improved in vivo efficacy [1]. A representative alcohol-containing benzothiazole from this series (compound 39) exhibited DNA gyrase inhibitory activity with IC50 = 3.90 μM [2]. While 2-(1,3-benzothiazol-6-yl)ethanol was not the specific compound tested, its structural features—a benzothiazole core with an alcohol side chain—align with the pharmacophore elements that conferred this class-level advantage over carboxylic acid analogs such as 2-(1,3-benzothiazol-6-yl)acetic acid (CAS 98589-45-8) [3].

Drug-likeness Plasma protein binding In vivo efficacy Antibacterial

Primary Alcohol vs Primary Amine Side Chain: Differentiated Hydrogen-Bonding and Ionization Profile Governs Solubility and Permeability

2-(1,3-Benzothiazol-6-yl)ethanol (CAS 136081-26-0) and its amine analog 2-(1,3-benzothiazol-6-yl)ethanamine (CAS 933749-15-6) share the same 6-position ethylene linker but differ in the terminal functional group (–OH vs –NH2). This substitution changes the hydrogen-bond donor/acceptor profile: the alcohol has 1 H-bond donor and 2 H-bond acceptors, whereas the amine has 1 H-bond donor (neutral form) and 3 H-bond acceptors, with an additional basic nitrogen (predicted pKa ~9–10 for primary alkyl amines) that is protonated at physiological pH . The amine analog (MW 178.25, density 1.2 ± 0.1 g/cm³, boiling point 320.5 ± 17.0 °C at 760 mmHg) is positively charged under physiological conditions, which can enhance aqueous solubility but may reduce passive membrane permeability compared to the neutral alcohol [1]. The alcohol analog remains un-ionized at physiological pH, potentially offering superior passive permeability for cell-based assays and CNS-targeted programs.

Hydrogen bonding Ionization state Physicochemical differentiation Permeability

6-Position Substitution Validated in High-Potency Kinase Inhibitor Pharmacophore: ALK5 IC50 = 8.2 nM Demonstrates Productive Target Engagement Vector

Amada et al. (2012) reported that N-{[5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-2-yl]methyl}butanamide (compound 20), which incorporates the 1,3-benzothiazol-6-yl substructure, exhibited potent ALK5 inhibitory activity with IC50 = 8.2 nM in an enzyme assay and inhibited TGF-β-induced Smad2/3 phosphorylation with IC50 = 32 nM in a cell-based assay [1]. This demonstrates that the benzothiazol-6-yl moiety, when elaborated into a larger pharmacophore, can support low-nanomolar target engagement. In contrast, benzothiazol-5-yl and benzothiazol-2-yl regioisomers in related series have shown divergent potency profiles, underscoring the importance of the 6-position substitution vector for optimal kinase active-site complementarity [2]. This validates the 6-substituted benzothiazole core as a productive starting point for kinase inhibitor design, a differentiation that does not automatically extend to the 5-yl or 2-yl positional isomers [3].

Kinase inhibition ALK5 inhibitor Benzothiazole pharmacophore Structure–activity relationship

Unsubstituted 2-Position Enables Divergent Derivatization vs 2-Methyl and 2-Amino Locked Analogs

2-(1,3-Benzothiazol-6-yl)ethanol (CAS 136081-26-0) bears no substituent at the C2 position of the thiazole ring, distinguishing it from analogs such as 2-(2-methyl-1,3-benzothiazol-6-yl)ethanol (CAS 1439-72-1, MW 193.27 g/mol) and 2-(2-amino-1,3-benzothiazol-6-yl)ethanol (CAS 98952-88-6, MW 194.26 g/mol) . The unsubstituted C2 position in the target compound permits diverse downstream functionalization via established synthetic methodologies including: (i) C–H activation and cross-coupling, (ii) nucleophilic aromatic substitution, (iii) condensation with aldehydes, and (iv) lithiation-electrophile trapping [1]. The 2-methyl analog (CAS 1439-72-1) has this position blocked by a methyl group, limiting further 2-position elaboration. The 2-amino analog (CAS 98952-88-6) bears an exocyclic amine that alters the electronic character of the thiazole ring and introduces an additional hydrogen-bond donor, changing both reactivity and biological profile . This synthetic versatility advantage positions the unsubstituted 6-yl ethanol derivative as a more flexible scaffold for diversity-oriented synthesis and library construction.

Synthetic versatility 2-Substitution chemistry Building block selection Library synthesis

High-Confidence Application Scenarios for 2-(1,3-Benzothiazol-6-yl)ethanol Based on Verified Differentiation Evidence


Diversity-Oriented Synthesis and Benzothiazole Library Construction Requiring Multi-Site Derivatization

For medicinal chemistry groups building benzothiazole-focused compound libraries, 2-(1,3-benzothiazol-6-yl)ethanol provides two orthogonal reactive handles: the primary alcohol at the 6-position (amenable to esterification, etherification, oxidation, or mesylation/displacement) and the unsubstituted C2 position of the thiazole ring (available for C–H functionalization, cross-coupling, or condensation chemistry). This dual-handle architecture, validated by the synthetic chemistry literature on 2-substituted benzothiazoles [1], enables divergent library synthesis from a single building block, unlike the 2-methyl and 2-amino locked analogs that restrict diversification options.

Antibacterial Drug Discovery Programs Prioritizing In Vivo Translatability and Low Protein Binding

Based on class-level evidence from Palmer et al. (2014), alcohol-containing benzothiazoles demonstrate superior drug-like properties—including lower plasma protein binding and improved in vivo efficacy—compared to carboxylic acid-containing analogs [2]. Researchers pursuing Gram-positive antibacterial agents targeting DNA gyrase/topoisomerase IV should prioritize the alcohol-substituted benzothiazole scaffold over its carboxylic acid analog (such as 2-(1,3-benzothiazol-6-yl)acetic acid) to reduce the risk of pharmacokinetic attrition due to high protein binding.

Kinase Inhibitor Lead Generation Leveraging the Benzothiazol-6-yl Pharmacophoric Vector

The demonstration by Amada et al. (2012) that a benzothiazol-6-yl-containing compound achieves ALK5 inhibition at IC50 = 8.2 nM validates the 6-position substitution vector as compatible with high-potency kinase active-site engagement [3]. Researchers designing ATP-competitive kinase inhibitors can use 2-(1,3-benzothiazol-6-yl)ethanol as a key intermediate for elaborating the benzothiazol-6-yl pharmacophore, with confidence that the 6-substitution pattern (as opposed to 5-yl or 2-yl regioisomers) has precedent for low-nanomolar target potency.

Physicochemical Property-Driven Lead Optimization Requiring Neutral, Permeable Scaffolds

When assay conditions demand neutral, cell-permeable compounds, the primary alcohol side chain of 2-(1,3-benzothiazol-6-yl)ethanol offers a distinct advantage over its ethanamine analog, which is cationic at physiological pH and may exhibit reduced passive membrane permeability [4]. This differentiation is critical for intracellular target engagement assays, CNS drug discovery programs where blood–brain barrier penetration is required, and phenotypic screening campaigns where cellular permeability governs hit confirmation rates.

Quote Request

Request a Quote for 2-(1,3-Benzothiazol-6-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.